molecular formula C13H16O5 B14460651 [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate CAS No. 66195-29-7

[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate

Katalognummer: B14460651
CAS-Nummer: 66195-29-7
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: OBHAZAYREBSKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate typically involves esterification reactions. One common method includes reacting 2-hydroxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-hydroxybenzoic acid or 2-hydroxybenzaldehyde.

    Reduction: Formation of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory treatments.

    2,2-Dimethylpropanoyl chloride: Used in the synthesis of various esters and amides.

Uniqueness

[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is unique due to its combined ester and hydroxyl functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

66195-29-7

Molekularformel

C13H16O5

Molekulargewicht

252.26 g/mol

IUPAC-Name

2,2-dimethylpropanoyloxymethyl 2-hydroxybenzoate

InChI

InChI=1S/C13H16O5/c1-13(2,3)12(16)18-8-17-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3

InChI-Schlüssel

OBHAZAYREBSKKS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OCOC(=O)C1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.